molecular formula C11H17NO4 B2431974 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 220598-45-8

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No. B2431974
CAS RN: 220598-45-8
M. Wt: 227.26
InChI Key: YAUYMBIICLFXOX-UHFFFAOYSA-N
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Description

The compound “2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid” is a complex organic molecule. It contains a bicyclic structure, an amine group that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of a bicyclic structure. The bicyclic structure is likely to introduce strain into the molecule, which could have implications for its reactivity . The presence of the Boc group suggests that the compound may have been synthesized for use in peptide or protein chemistry, as Boc groups are commonly used to protect amine groups during such syntheses .

Scientific Research Applications

1. Application in [2 + 2] Cycloaddition for Synthesis of Cyclobutanes The compound can be used in [2 + 2] cycloaddition reactions, which is a primary and commonly used method for synthesizing cyclobutanes . This process is crucial in the chemical synthesis of selected cyclobutane-containing natural products .

2. Use in the Synthesis of Dipeptides The compound has been used in the synthesis of dipeptides . Specifically, it has been used as a starting material in dipeptide synthesis with commonly used coupling reagents .

3. Role in the Synthesis of Bioisosteres The compound has been used in the synthesis of bioisosteres . Specifically, 1,2-disubstituted bicyclo[2.1.1]hexanes have been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring .

4. Application in the Synthesis of Natural Products The compound plays a significant role in the synthesis of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir .

5. Use in the Synthesis of Pharmaceuticals The compound is used in the modulation and design of structures in medicinal chemistry . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .

Role in Biological Evolution

The cyclobutane-containing secondary metabolites, synthesized using this compound, are biosynthesized by a range of organisms from land plants to marine life forms . This indicates the importance of cyclobutane in biological evolution .

Future Directions

The future directions for research on this compound would likely depend on its intended application. For example, if it’s being used in medicinal chemistry, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-6-11(8(13)14)4-7(12)5-11/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUYMBIICLFXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

CAS RN

220598-45-8
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
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